molecular formula C12H13Cl2NO2 B13153086 Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylate

Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylate

Cat. No.: B13153086
M. Wt: 274.14 g/mol
InChI Key: YEOQGAYSULFKNP-JXMROGBWSA-N
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Description

Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dichlorophenyl group, a dimethylamino group, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylate typically involves the reaction of 2,4-dichlorobenzaldehyde with dimethylamine and methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a base or an acid to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies such as flow reactors and automated systems ensures efficient and consistent production. Quality control measures are implemented to monitor the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)propanoate
  • Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)butanoate
  • Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)pentanoate

Uniqueness

Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylate is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

methyl (E)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C12H13Cl2NO2/c1-15(2)7-10(12(16)17-3)9-5-4-8(13)6-11(9)14/h4-7H,1-3H3/b10-7+

InChI Key

YEOQGAYSULFKNP-JXMROGBWSA-N

Isomeric SMILES

CN(C)/C=C(\C1=C(C=C(C=C1)Cl)Cl)/C(=O)OC

Canonical SMILES

CN(C)C=C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OC

Origin of Product

United States

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